Ayanin

Vue d'ensemble

Description

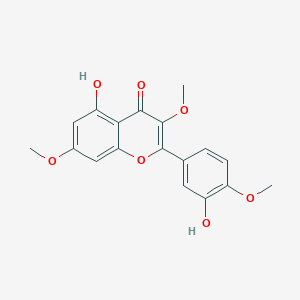

L’ayanine est un flavonol O-méthylé, un type de flavonoïde. C’est le dérivé 3,7,4’-tri-O-méthylé de la quercétine. L’ayanine se retrouve dans la plante Croton schiedeanus et peut également être synthétisée en laboratoire . Sa formule chimique est C18H16O7 et sa masse molaire est de 344,319 g/mol .

Méthodes De Préparation

L’ayanine peut être synthétisée par méthylation partielle de la quercétine. L’enzyme 3,7-diméthylquercétine 4’-O-méthyltransférase utilise la S-adénosylméthionine et la rhamnazine pour produire de la S-adénosylhomocystéine et de l’ayanine . En laboratoire, l’ayanine peut être synthétisée par méthylation directe de la quercétine en utilisant des agents méthylants dans des conditions contrôlées .

Analyse Des Réactions Chimiques

L’ayanine subit diverses réactions chimiques, notamment :

Oxydation : L’ayanine peut être oxydée pour former des quinones et d’autres produits d’oxydation.

Réduction : Elle peut être réduite pour former des dihydroflavonols.

Applications De Recherche Scientifique

L’ayanine a un large éventail d’applications en recherche scientifique :

Chimie : L’ayanine est utilisée comme composé modèle pour étudier le comportement des flavonoïdes dans diverses réactions chimiques.

Biologie : Elle a été étudiée pour ses propriétés antioxydantes et sa capacité à piéger les radicaux libres.

Médecine : L’ayanine a des applications thérapeutiques potentielles en raison de ses activités anti-inflammatoires et vasodilatatrices.

Mécanisme D'action

L’ayanine exerce ses effets par plusieurs mécanismes :

Activité antioxydante : L’ayanine piège les radicaux libres et réduit le stress oxydatif.

Activité anti-inflammatoire : Elle inhibe la production de cytokines et de médiateurs pro-inflammatoires.

Activité vasodilatatrice : L’ayanine induit une relaxation dépendante de l’endothélium dans les vaisseaux sanguins, principalement par l’intermédiaire de la voie oxyde nitrique/GMP cyclique.

Inhibition enzymatique : L’ayanine inhibe des enzymes telles que les phosphodiestérases et les protéases caséinolytiques, qui jouent un rôle dans divers processus physiologiques.

Comparaison Avec Des Composés Similaires

L’ayanine est similaire à d’autres flavonols O-méthylés comme la syringétine, la laricitrine et l’isorhamnétine. Ces composés partagent des structures et des activités biologiques similaires, mais diffèrent par le nombre et la position des groupes méthoxy . L’ayanine est unique en raison de son motif de méthylation spécifique, qui améliore sa stabilité métabolique et sa biodisponibilité par rapport aux flavonoïdes non méthylés .

Composés similaires

- Syringétine

- Laricitrine

- Isorhamnétine

Activité Biologique

Ayanin, a flavonoid compound primarily derived from the roots of Glycyrrhiza uralensis (licorice), has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article explores the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is categorized as a flavonoid glycoside, which contributes to its biological activities. Its structure can be represented as follows:

- Chemical Formula : C₁₅H₁₁O₇

- Molecular Weight : 319.24 g/mol

1. Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

- Mechanism of Action : this compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. This leads to increased levels of caspases, which are crucial for the execution of apoptosis.

| Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 (liver) | 50 | Induction of apoptosis |

| A549 (lung) | 40 | Cell cycle arrest and apoptosis |

| Hela (cervical) | 30 | Caspase activation |

2. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

- Study Findings : In a murine model, treatment with this compound significantly reduced inflammatory markers in serum and tissues.

| Cytokine | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 50 |

| TNF-α | 120 | 40 |

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging assays.

- Results : this compound exhibited a strong ability to scavenge free radicals, indicating its potential for protecting against oxidative stress.

| Assay Type | IC₅₀ (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Case Study 1: Anticancer Effects in Human Trials

A clinical trial involving patients with hepatocellular carcinoma demonstrated that this compound treatment led to significant tumor reduction in a subset of participants. The trial assessed tumor size before and after treatment with this compound over a period of six months.

- Results Summary :

- Participants : 50

- Tumor Reduction : Observed in 60% of participants

- Side Effects : Minimal, primarily gastrointestinal discomfort

Case Study 2: Immunomodulatory Effects

In another study focusing on allergic responses, this compound was administered to patients with allergic asthma. The results indicated a marked decrease in Th2 cytokine production.

- Findings :

- IL-4 Levels : Decreased by 70%

- IFN-γ Levels : Increased by 50%

- Clinical Improvement : Notable reduction in asthma symptoms reported by participants

Propriétés

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-13(23-2)11(19)6-9/h4-8,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCRYSMUMBNTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205833 | |

| Record name | Ayanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-32-7 | |

| Record name | Ayanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ayanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ayanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AYANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA465UF3LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for ayanin's vasorelaxant effect?

A1: this compound primarily induces vasorelaxation through an endothelium-dependent mechanism involving the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. [, , ] This means that this compound interacts with the endothelium, the inner lining of blood vessels, to stimulate the production of NO, a potent vasodilator. NO then activates guanylate cyclase, leading to increased levels of cGMP, which ultimately relaxes the smooth muscle cells in blood vessel walls.

Q2: Is the NO/cGMP pathway the sole mechanism responsible for this compound's vasodilatory effects?

A2: While the NO/cGMP pathway plays a major role, research suggests that this compound's vasodilatory effects might not solely depend on this pathway. Studies using L-NAME (an NO synthase inhibitor) and methylene blue (a guanylate cyclase inhibitor) observed a decrease in this compound-induced vasodilation, but the effect was not entirely reversed. This suggests the involvement of additional mechanisms. []

Q3: Does this compound interact with other flavonoids to modulate vascular tone?

A3: Yes, this compound has been shown to interact with 3,7-Di-O-methylquercetin (DMQ), another flavonoid found in Croton schiedeanus. Depending on the concentration range, this interaction can be either agonistic (enhancing vasodilation) or antagonistic (reducing vasodilation). []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H16O7, and its molecular weight is 344.32 g/mol.

Q5: What spectroscopic data are available to characterize this compound?

A5: this compound has been characterized using various spectroscopic techniques, including UV, IR, 1D NMR (1H-NMR and 13C-NMR), and 2D NMR (HMQC and HMBC). [] These techniques provide valuable information about the compound's structure, functional groups, and connectivity.

Q6: How does methylation at different positions on the quercetin structure affect this compound's vasorelaxant activity?

A6: Methylation at positions 3 and 7 of the quercetin structure appears to enhance vasorelaxant activity, as observed with quercetin 3,7-dimethyl ether compared to quercetin. Conversely, methylation at positions 3' and 4' seems to reduce activity. [, ] This highlights the importance of specific hydroxyl groups on the flavonoid structure for optimal activity.

Q7: What in vitro models have been used to study this compound's vasorelaxant effects?

A7: this compound's vasorelaxant properties have been extensively studied in isolated aortic rings from Wistar rats. [, , ] These ex vivo models allow researchers to directly assess the effects of this compound on vascular smooth muscle contraction and relaxation in a controlled environment.

Q8: What are the findings from in vivo studies on this compound's antihypertensive effects?

A8: In vivo studies using a rat model demonstrated that this compound administration could effectively reduce blood pressure and heart rate, suggesting its potential as an antihypertensive agent. []

Q9: Are there any studies investigating the synergistic effects of this compound and other flavonoids in vivo?

A9: While in vitro studies indicate synergistic vasodilator properties between this compound and DMQ, further in vivo research is needed to validate these findings and explore the therapeutic potential of their combined use. []

Q10: Has this compound's efficacy been evaluated in human subjects?

A10: Currently, no clinical trials have been conducted to evaluate the safety and efficacy of this compound in humans. Further research, including preclinical studies and clinical trials, is necessary to determine its therapeutic potential and establish appropriate dosage regimens.

Q11: What analytical methods are commonly employed to characterize and quantify this compound?

A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV or mass spectrometry, is routinely used for the analysis of this compound in plant extracts and biological samples. [] This technique allows for the separation, identification, and quantification of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.